2,3-Dihydroxybenzoic acid 2,3-Dihydroxybenzoic acid 2,3-dihydroxybenzoic acid is a dihydroxybenzoic acid that is benzoic acid substituted by hydroxy groups at positions 2 and 3. It occurs naturally in Phyllanthus acidus and in the aquatic fern Salvinia molesta. It has a role as a human xenobiotic metabolite and a plant metabolite. It is functionally related to a benzoic acid. It is a conjugate acid of a 2,3-dihydroxybenzoate.
2-Pyrocatechuic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2,3-Dihydroxybenzoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2,3-Dihydroxybenzoic acid is a natural product found in Grosmannia huntii, Streptomyces, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 303-38-8
VCID: VC20774978
InChI: InChI=1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11)
SMILES: C1=CC(=C(C(=C1)O)O)C(=O)O
Molecular Formula: C7H6O4
Molecular Weight: 154.12 g/mol

2,3-Dihydroxybenzoic acid

CAS No.: 303-38-8

Cat. No.: VC20774978

Molecular Formula: C7H6O4

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydroxybenzoic acid - 303-38-8

Specification

Description 2,3-dihydroxybenzoic acid is a dihydroxybenzoic acid that is benzoic acid substituted by hydroxy groups at positions 2 and 3. It occurs naturally in Phyllanthus acidus and in the aquatic fern Salvinia molesta. It has a role as a human xenobiotic metabolite and a plant metabolite. It is functionally related to a benzoic acid. It is a conjugate acid of a 2,3-dihydroxybenzoate.
2-Pyrocatechuic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2,3-Dihydroxybenzoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2,3-Dihydroxybenzoic acid is a natural product found in Grosmannia huntii, Streptomyces, and other organisms with data available.
CAS No. 303-38-8
Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
IUPAC Name 2,3-dihydroxybenzoic acid
Standard InChI InChI=1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11)
Standard InChI Key GLDQAMYCGOIJDV-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)O)O)C(=O)O
Canonical SMILES C1=CC(=C(C(=C1)O)O)C(=O)O
Melting Point 204.00 to 208.00 °C. @ 760.00 mm Hg

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